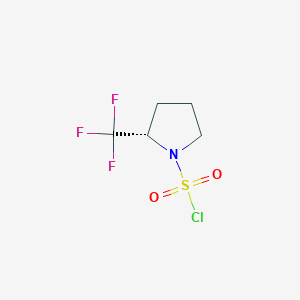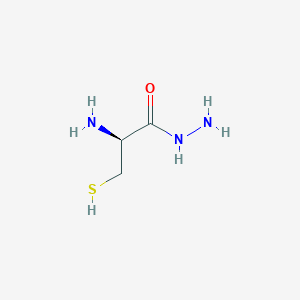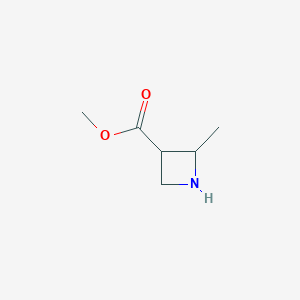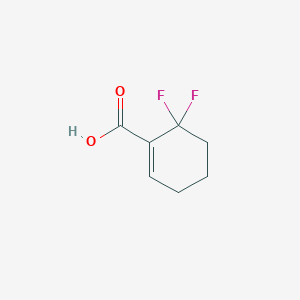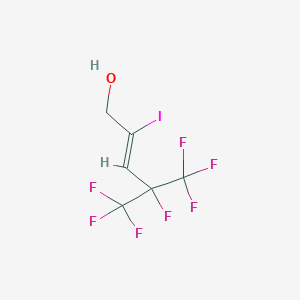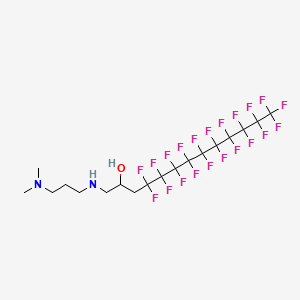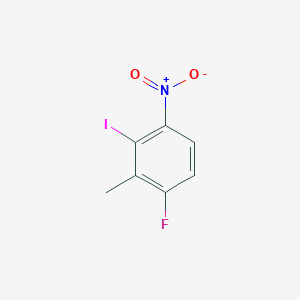![molecular formula C21H15N5O2 B12844166 6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole](/img/structure/B12844166.png)
6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a nitro group, a phenyl group, and an indazole moiety, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . Another approach involves the use of radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Condensation: The imidazo[1,2-a]pyridine moiety can undergo condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in these reactions include α-bromoketones, 2-aminopyridines, and various oxidizing and reducing agents. Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which have significant biological activities and potential therapeutic applications .
Scientific Research Applications
6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential in treating cancer, cardiovascular diseases, and Alzheimer’s disease.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with γ-aminobutyric acid receptors, similar to other imidazo[1,2-a]pyridine compounds .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat short-term insomnia and functions by blocking γ-aminobutyric acid receptors.
Alpidem: An anxiolytic agent with fewer side effects compared to classical benzodiazepines.
Saridipem: Used in the treatment of heart failure.
Uniqueness
6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole is unique due to its specific structural features, such as the nitro group and the indazole moiety, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications further highlight its uniqueness.
Properties
Molecular Formula |
C21H15N5O2 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-[(6-nitroindazol-1-yl)methyl]-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C21H15N5O2/c27-26(28)17-10-9-16-13-22-25(18(16)12-17)14-19-21(15-6-2-1-3-7-15)23-20-8-4-5-11-24(19)20/h1-13H,14H2 |
InChI Key |
ZEUBOWIOSAAXBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN4C5=C(C=CC(=C5)[N+](=O)[O-])C=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


